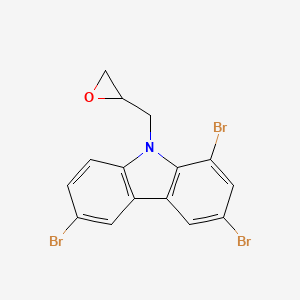
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of carbazole derivatives and has been synthesized by various methods.
作用機序
The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is not well-understood. However, it has been reported to have good electron transport properties, which can potentially be attributed to its unique structure. The carbazole moiety in the compound is known to have good pi-conjugation, which can facilitate the movement of electrons.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies.
実験室実験の利点と制限
One of the significant advantages of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is its unique structure, which makes it a potential candidate for use in various applications. Additionally, it has been reported to have good solubility in common organic solvents, making it easy to handle in the lab. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has the potential for use in various applications, and there are several future directions that can be explored. One of the potential directions is the development of new synthetic methods that can improve the yield and reduce the cost of the compound. Additionally, further studies can be conducted to understand the mechanism of action and optimize its properties for use in organic electronics. Furthermore, the potential use of this compound in other fields, such as catalysis and drug discovery, can also be explored.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of organic chemistry. It has potential applications in various fields, including organic electronics, catalysis, and drug discovery. Although there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies. Further research is needed to explore its potential applications and optimize its properties for use in various fields.
合成法
Several methods have been reported for the synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. One of the commonly used methods involves the reaction of 9-oxiran-2-ylmethylcarbazole with bromine in the presence of a Lewis acid catalyst. Another method involves the reaction of 9H-carbazole with 1,3,6-tribromo-2,5-dimethoxybenzene in the presence of a palladium catalyst. Both methods have been reported to give good yields of the compound.
科学的研究の応用
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to have good electron transport properties, making it a potential candidate for use in organic semiconductors. Additionally, it has been studied for its potential use in the development of OLEDs (organic light-emitting diodes) and solar cells.
特性
IUPAC Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAXSLZUQYAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
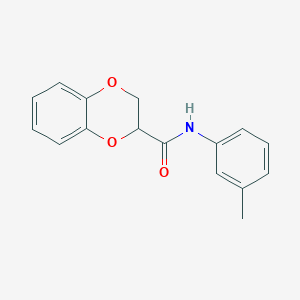
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea](/img/structure/B2792685.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
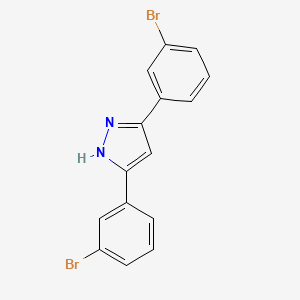
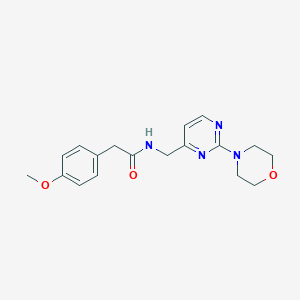
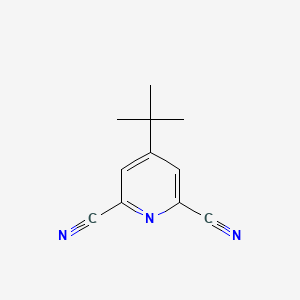

![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)

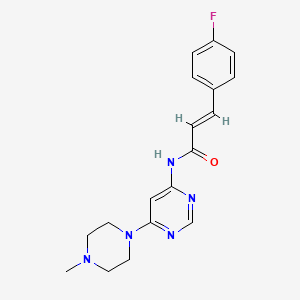
![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)